molecular formula C11H19N3O5 B1449749 4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid CAS No. 1375471-35-4

4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid

Cat. No.: B1449749
CAS No.: 1375471-35-4
M. Wt: 273.29 g/mol
InChI Key: IJCLGVSZIBNYEK-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carbamoyl group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the stability and ease of removal of the Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid typically involves the protection of the amine group on the piperazine ring with a Boc group. This can be achieved by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow microreactor systems, which offer better control over reaction conditions and improved efficiency . The use of such systems allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable compared to traditional batch methods.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: The Boc group can be removed using strong acids like TFA or HCl in methanol.

Major Products Formed

The major product formed from the deprotection of this compound is the free amine derivative of the piperazine ring, which can then be further functionalized for various applications.

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: In the synthesis of biologically active molecules where selective protection and deprotection of amine groups are required.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those involving piperazine derivatives.

    Industry: In the production of fine chemicals and advanced materials where precise control over functional group transformations is necessary.

Mechanism of Action

The mechanism by which 4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid exerts its effects is primarily through the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in further chemical transformations. The molecular targets and pathways involved are typically those associated with the specific application of the compound, such as peptide synthesis or drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid is unique due to its specific substitution pattern on the piperazine ring, which provides a balance of stability and reactivity. The presence of both the Boc and carbamoyl groups allows for selective protection and functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-carbamoyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O5/c1-11(2,3)19-10(18)13-4-5-14(9(12)17)7(6-13)8(15)16/h7H,4-6H2,1-3H3,(H2,12,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCLGVSZIBNYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133761
Record name 1,3-Piperazinedicarboxylic acid, 4-(aminocarbonyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-35-4
Record name 1,3-Piperazinedicarboxylic acid, 4-(aminocarbonyl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375471-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperazinedicarboxylic acid, 4-(aminocarbonyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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